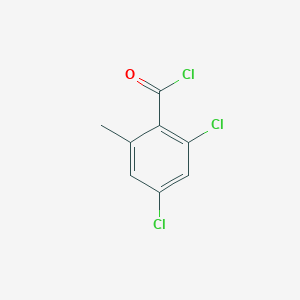

2,4-Dichloro-6-methylbenzoyl chloride

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 2.45 ppm (s, 3H) : Methyl group protons (C6-CH₃).

- δ 7.35–7.55 ppm (m, 2H) : Aromatic protons at C3 and C5 positions.

- δ 7.80 ppm (s, 1H) : Aromatic proton at C1 position adjacent to the carbonyl group.

¹³C NMR (100 MHz, CDCl₃):

- δ 21.5 ppm : Methyl carbon (C6-CH₃).

- δ 128–135 ppm : Aromatic carbons (C2, C4, and C6).

- δ 165.2 ppm : Carbonyl carbon (C=O).

The deshielding of the carbonyl carbon (δ > 160 ppm) confirms the presence of the electron-withdrawing acyl chloride group.

Infrared (IR) Vibrational Fingerprint Profiling

Key IR absorptions (cm⁻¹):

- ~1775–1790 : Strong C=O stretching vibration (acyl chloride).

- ~750–800 : C-Cl asymmetric stretching (aromatic chlorides).

- ~2900–3000 : C-H stretching (methyl group).

The absence of O-H stretches (2500–3300 cm⁻¹) distinguishes the compound from its carboxylic acid precursor.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

- Parent Ion : m/z 222.93 [M]⁺ (calculated for C₈H₅Cl₃O).

- Major Fragments :

The fragmentation pattern aligns with the stability of the aromatic ring and the propensity of acyl chlorides to lose COCl under ionization.

Table 1: Summary of Spectroscopic Data

| Technique | Key Peaks/Patterns | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 2.45 (s), δ 7.35–7.80 (m) | Methyl group, aromatic protons |

| ¹³C NMR | δ 165.2 (C=O) | Acyl chloride carbonyl carbon |

| IR | 1775–1790 cm⁻¹ | C=O stretching |

| EI-MS | m/z 222.93, 187.92, 151.95 | Parent ion, Cl and COCl losses |

属性

IUPAC Name |

2,4-dichloro-6-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCUGDJCGAINDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-methylbenzoyl chloride can be synthesized through the chlorination of 6-methylbenzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 4 positions.

Industrial Production Methods

In industrial settings, the production of 2,4-Dichloro-6-methylbenzoyl chloride involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

化学反应分析

Nucleophilic Acyl Substitution Reactions

This compound readily participates in reactions with nucleophiles, forming esters, amides, and acids.

Ester Formation

Reaction with alcohols yields esters. For example, in a synthesis of methyl 2-chloro-6-methylbenzoate, 2-chloro-6-methylbenzoyl chloride (structurally analogous) reacted with methanol under mild conditions:

text2-Chloro-6-methylbenzoyl chloride + MeOH → Methyl 2-chloro-6-methylbenzoate

Conditions :

Amide Formation

Reaction with amines produces substituted amides. For instance, 2,6-dichlorobenzoyl chloride (a related compound) reacted with (2,3-dihydro-1,4-benzodioxin-6-yl)methylamine:

text2,6-Dichlorobenzoyl chloride + Amine → 2,6-Dichloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide

Conditions :

Chlorination of the Methyl Group

The methyl group at position 6 can undergo further chlorination under specific conditions. A related process for chlorinating methylbenzoyl chlorides involves:

| Substrate | Catalyst | Temperature | Chlorine Gas | Yield (Dichlorinated Product) |

|---|---|---|---|---|

| m-Methylbenzoyl chloride | FeCl₃ | 110°C | 60 g | 21% chlorination efficiency |

Mechanism :

-

Radical-initiated chlorination under UV light or thermal activation.

-

Selective dichlorination is challenging due to similar reactivity of mono- and dichlorinated intermediates .

Use in Dehydrative Condensation

While not directly documented for this compound, imido-substituted triazines (e.g., 2A ) enhance acylation efficiency in dehydrative condensation. For example:

textCarboxylic Acid + Amine → Amide (via 2,4-Dichloro-6-methylbenzoyl chloride activation)

Key Data :

-

Triazine reagents achieve 91–96% yields in peptide bond formation .

-

Reaction times: 15 minutes to 5 hours, depending on steric hindrance .

Stability and Handling

科学研究应用

Chemical Synthesis

1. Intermediate in Organic Synthesis

2,4-Dichloro-6-methylbenzoyl chloride serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. It participates in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to products like 2,4-Dichloro-6-methylbenzamide and 2,4-Dichloro-6-methylbenzoate esters.

- Hydrolysis : Hydrolysis of the compound yields 2,4-Dichloro-6-methylbenzoic acid, a derivative that can be further utilized in organic synthesis.

- Reduction Reactions : It can be reduced to form 2,4-Dichloro-6-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Biological Research

2. Preparation of Biologically Active Molecules

In biological research, this compound is utilized to prepare various biologically active molecules. Its reactivity allows it to be employed in the development of potential drug candidates. For instance, derivatives synthesized from 2,4-Dichloro-6-methylbenzoyl chloride have been investigated for their biological activities against specific diseases .

Industrial Applications

3. Production of Specialty Chemicals

The compound is also significant in industrial applications where it is involved in the production of specialty chemicals. Its role as an acyl chloride makes it suitable for synthesizing various derivatives that are essential in manufacturing processes .

Case Studies and Research Findings

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of 2,4-Dichloro-6-methylbenzoyl chloride exhibit antimicrobial properties. A study focused on synthesizing new compounds based on this intermediate showed promising results against certain bacterial strains .

Case Study 2: Pharmaceutical Development

In pharmaceutical research, derivatives synthesized from 2,4-Dichloro-6-methylbenzoyl chloride have been evaluated for their efficacy as anti-inflammatory agents. The synthesis involved nucleophilic substitution reactions leading to compounds with enhanced biological activity compared to their precursors .

作用机制

The mechanism of action of 2,4-Dichloro-6-methylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of pharmaceuticals, it may act as a key intermediate in forming the active drug molecule.

相似化合物的比较

Structural and Functional Group Variations

The reactivity and applications of 2,4-dichloro-6-methylbenzoyl chloride are best understood through comparison with structurally related compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of 2,4-Dichloro-6-methylbenzoyl Chloride and Analogues

Reactivity and Electronic Effects

- Electron-Withdrawing Substituents : The chlorine atoms in 2,4-dichloro-6-methylbenzoyl chloride strongly deactivate the aromatic ring, increasing the electrophilicity of the acyl chloride group compared to benzoyl chloride. This makes it more reactive in nucleophilic acyl substitutions .

- Comparison with 4-Bromobenzoyl Chloride : Bromine’s lower electronegativity compared to chlorine results in weaker electron withdrawal, making 4-bromobenzoyl chloride less reactive than 2,4-dichloro-6-methylbenzoyl chloride. However, bromine’s larger size may influence crystal packing in solid-state applications .

Functional Group Comparison: Acyl vs. Sulfonyl Chlorides

While 2,4-dichloro-6-methylbenzoyl chloride is an acyl chloride, 2-chloro-6-methylbenzenesulfonyl chloride () is a sulfonyl chloride. Sulfonyl chlorides are less reactive toward nucleophilic substitution but are critical in forming sulfonamides and sulfonate esters. The sulfonyl group’s higher stability makes these compounds suitable for prolonged storage and controlled reactions .

生物活性

2,4-Dichloro-6-methylbenzoyl chloride is an important chemical compound in medicinal chemistry and agricultural applications. Its biological activity has been studied extensively, particularly in the context of its potential as a therapeutic agent and its interactions with various biological systems.

2,4-Dichloro-6-methylbenzoyl chloride is characterized by:

- Molecular Formula : CHClO

- CAS Number : 4659-45-4

- Molecular Weight : 201.04 g/mol

This compound features a benzoyl chloride moiety, which is known for its reactivity in acylation reactions.

Biological Activity Overview

The biological activity of 2,4-Dichloro-6-methylbenzoyl chloride has been evaluated against a variety of biological targets. Notable findings include:

- Antimicrobial Properties : Studies have indicated that derivatives of 2,4-dichlorobenzoyl chloride exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For example, a study demonstrated its effectiveness against Corynebacterium sepedonicum, which metabolizes 2,4-dichlorobenzoate .

- Antiparasitic Activity : The compound has been reported to possess antiparasitic properties, particularly against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. Structure-activity relationship (SAR) studies have identified modifications that enhance its efficacy against these pathogens .

Case Study 1: Antiparasitic Activity

A series of benzoyl derivatives were synthesized and tested for their activity against T. gondii tachyzoites. Among these, one compound derived from 2,4-Dichloro-6-methylbenzoyl chloride showed promising results with moderate activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, 2,4-Dichlorobenzoyl chloride was utilized in the synthesis of novel compounds aimed at inhibiting bacterial growth. The results indicated that certain derivatives exhibited potent antimicrobial properties, suggesting potential applications in developing new antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of 2,4-Dichloro-6-methylbenzoyl chloride can be influenced by various structural modifications. Key aspects include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the benzene ring | Altered binding affinity to biological targets |

| Presence of halogens | Enhanced antimicrobial properties |

| Chain length variations | Impact on pharmacokinetics and bioavailability |

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that compounds derived from 2,4-Dichloro-6-methylbenzoyl chloride have favorable absorption characteristics. For instance:

- GI Absorption : High

- Blood-Brain Barrier Permeability : Yes

- CYP Inhibition : Selective inhibition of CYP1A2 was noted, which may have implications for drug interactions .

Toxicity assessments have shown that while some derivatives exhibit low cytotoxicity at therapeutic concentrations, further studies are required to fully understand their safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。